3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
The compound 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a pyran-4-one derivative characterized by a hydroxyl group at position 3, a hydroxymethyl group at position 6, and a piperazine-based substituent at position 2. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heteroaromatic interactions are critical .
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-10-11-8-12(21)14(22)13(23-11)9-18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8,20,22H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQXAHAGYQAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=O)C=C(O2)CO)O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a derivative of pyranone, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyranone core with hydroxymethyl and piperazine substituents, which may influence its pharmacological properties. The presence of the pyrimidine moiety is particularly significant, as it is known to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyranones exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to our target demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has shown promise in preclinical models for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation .
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The inclusion of the piperazine ring in this compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), thereby influencing mood and anxiety disorders .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of pyranone derivatives showed that compounds with similar structures had significant antifungal activity against Candida albicans, suggesting that our target compound may exhibit similar properties .
- Cancer Cell Line Studies : In a controlled study, the compound was tested against various cancer cell lines, revealing an IC50 value of 15 µM in breast cancer cells, indicating moderate potency compared to standard chemotherapeutics .
- Neuropharmacological Assessment : Animal models treated with the compound exhibited reduced anxiety-like behavior in the elevated plus maze test, supporting its potential use in treating anxiety disorders .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that specific modifications to the pyranone structure enhanced its activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for treating infections resistant to conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth in vivo. In particular, compounds with similar structural motifs have been shown to target specific signaling pathways involved in cancer proliferation, making this compound a candidate for further development in oncology .
Drug Design and Development
The unique molecular structure of 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one positions it as a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents. For example, researchers are exploring its potential as a lead compound for developing drugs targeting neurological disorders, given the piperazine moiety's known efficacy in central nervous system (CNS) applications .
Formulation in Drug Delivery Systems
The compound's solubility and stability profiles make it suitable for incorporation into various drug delivery systems. Formulations utilizing this compound could enhance the bioavailability of poorly soluble drugs or provide controlled release profiles, thereby improving therapeutic outcomes. Research is ongoing to optimize formulations that leverage this compound's properties for enhanced delivery efficiency .
Synthetic Intermediate
3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation, which are essential in creating diverse chemical entities for research and industrial applications. The versatility of this compound in synthetic chemistry is underscored by its use in multicomponent reactions that yield novel heterocyclic compounds with potential biological activity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of derivatives based on 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as alternative treatments for bacterial infections.
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines treated with this compound revealed significant reductions in cell viability and increased markers of apoptosis. Further investigation into the molecular mechanisms indicated that the compound activates caspase pathways, leading to programmed cell death, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyran-4-one derivatives with diverse substituents on the piperazine/piperidine moiety. Below is a detailed comparison with structurally analogous compounds:
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one
- Structural Difference : The piperazine ring is substituted with a methyl group instead of pyrimidin-2-yl.
- Molecular Formula: C₁₂H₁₉N₃O₄ (Average Mass: 269.30 g/mol; Monoisotopic Mass: 269.1376 g/mol) .
- Implications :
2-[(4-Benzyl-1-piperidinyl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Structural Difference : A benzyl-substituted piperidine replaces the pyrimidin-2-yl-piperazine.
- Molecular Formula: C₁₉H₂₃NO₄ (Average Mass: 329.40 g/mol) .
- Bulkier substituent may hinder membrane permeability or enzyme binding compared to smaller groups .
3-hydroxy-6-(hydroxymethyl)-2-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Structural Difference : The piperazine ring is substituted with a 3-(trifluoromethyl)phenyl group.
- Increased lipophilicity and steric demands could influence pharmacokinetic properties .
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structural Difference : A trifluoromethylpyrimidine-substituted piperazine is linked to a cyclopentyl scaffold.
- Implications :
Key Research Findings and Trends
- Substituent Effects: Pyrimidin-2-yl (main compound): Enhances hydrogen-bonding capacity and target specificity, ideal for enzyme inhibition . Trifluoromethylphenyl/Trifluoromethylpyrimidine: Increase metabolic stability and electron-deficient character, favoring interactions with aromatic residues in proteins .
- Biological Relevance: Pyrimidin-2-yl-substituted derivatives (e.g., the main compound) are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety .
Tabular Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
